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molecular formula C11H12O3 B8605823 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

3-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No. B8605823
M. Wt: 192.21 g/mol
InChI Key: GPMSDESTFDIWNW-UHFFFAOYSA-N
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Patent
US04011326

Procedure details

A mixture of 0.02 mole of 3-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, and 40 ml. of 2 N sodium hydroxide solution is treated with 0.04 mole of dimethylsulfate over a 5 minutes period, and the mixture is stirred for 24 hours. The mixture is washed with 3 × 50 ml. of ether and acidified with dilute hydrochloric acid. The precipitate is collected, washed with water, dried at room temperature and 100μ pressure and recrystallized from cyclohexane.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:12]([OH:14])=[O:13])[C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1.[OH-].[Na+].[CH3:17]OS(OC)(=O)=O>>[CH3:17][O:1][C:2]1[CH:3]=[C:4]([C:12]([OH:14])=[O:13])[C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
OC=1C=C(C=2CCCCC2C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.04 mol
Type
reactant
Smiles
COS(=O)(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture is washed with 3 × 50 ml
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at room temperature
CUSTOM
Type
CUSTOM
Details
100μ pressure and recrystallized from cyclohexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
COC=1C=C(C=2CCCCC2C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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